Revaprazan Hydrochloride

Beschreibung

proton pump inhibitor; structure in first source

See also: Revaprazan (has active moiety).

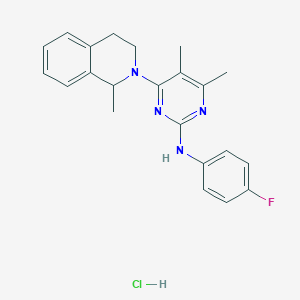

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4.ClH/c1-14-15(2)24-22(25-19-10-8-18(23)9-11-19)26-21(14)27-13-12-17-6-4-5-7-20(17)16(27)3;/h4-11,16H,12-13H2,1-3H3,(H,24,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALPZYQJEDBIAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2CCN1C3=NC(=NC(=C3C)C)NC4=CC=C(C=C4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939071 | |

| Record name | N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178307-42-1 | |

| Record name | Revaprazan Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178307421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REVAPRAZAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DQ6T10R64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Revaprazan Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Revaprazan hydrochloride is a first-in-class potassium-competitive acid blocker (P-CAB), also known as an acid pump antagonist, developed for the treatment of acid-related gastrointestinal disorders such as gastritis and peptic ulcers.[1][2][3] Unlike traditional proton pump inhibitors (PPIs), Revaprazan employs a distinct mechanism of action characterized by rapid, competitive, and reversible inhibition of the gastric H+/K+ ATPase.[1][4][5] This guide provides a comprehensive technical overview of its molecular mechanism, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: Potassium-Competitive Inhibition

The final step in gastric acid secretion is mediated by the H+/K+ ATPase, an enzyme located in the secretory canaliculi of gastric parietal cells.[6] This "proton pump" actively transports hydrogen ions (H+) from the parietal cell into the gastric lumen in exchange for potassium ions (K+).[1][6]

This compound exerts its acid-suppressing effect by directly targeting this enzyme. As a P-CAB, it functions as a competitive inhibitor at the potassium-binding site on the luminal surface of the H+/K+ ATPase.[5][7] Key characteristics of this mechanism include:

-

Competitive Binding: Revaprazan competes directly with K+ ions for binding to the pump.[8] This mode of inhibition is distinct from the non-competitive, covalent blockade employed by PPIs.

-

Reversibility: The binding of Revaprazan to the H+/K+ ATPase is reversible.[1][4][7] The inhibitor dissociates from the enzyme as its plasma concentration decreases, allowing the pump to resume its function.[8] This reversibility is a fundamental difference from PPIs, which bind irreversibly.[1][9]

-

Rapid Onset: Revaprazan does not require activation by acid, a prerequisite for PPIs.[10] It can bind to the pump regardless of its secretory state, leading to a much faster onset of action and rapid inhibition of acid secretion, with effects observed to be nearly maximal on the first day of administration.[5][11][12]

The molecule itself is a lipophilic, weak base which allows it to concentrate in the highly acidic environment of the parietal cell canaliculus, where it is protonated and binds to the pump.[13][14]

Visualizing the Mechanism of Action

Gastric Acid Secretion Pathway and Revaprazan's Point of Inhibition

Caption: Signaling pathways in the parietal cell leading to H+/K+ ATPase activation and gastric acid secretion, with Revaprazan's point of inhibition.

Comparative Inhibition: Revaprazan (P-CAB) vs. PPIs

Caption: Comparison of reversible (Revaprazan) and irreversible (PPI) inhibition of the H+/K+ ATPase.

Quantitative Data Summary

The mechanism of Revaprazan has been quantified through various in vitro and clinical studies.

| Parameter | Value | Context / Reference |

| IC₅₀ | 0.350 µM | In vitro inhibition of H+/K+ ATPase at pH 6.1.[15] |

| pKa | 7.26 ± 0.10 | Determines the degree of protonation in the acidic parietal cell canaliculus.[15] |

| Protonation State | 69.89% protonated | Calculated at pH 6.1, indicating the active form at the target site.[15] |

| Table 1: Physicochemical and In Vitro Inhibitory Properties of Revaprazan |

| Parameter (200 mg/day dose) | Baseline | Day 1 | Day 7 |

| Mean Intragastric pH (24h) | 1.9 | 3.5 | 4.2 |

| Mean % Time pH > 4 (24h) | N/A | 28.1% | 34.2% |

| Table 2: Clinical Pharmacodynamic Effects in Healthy Male Volunteers.[4][12] |

| Parameter (after 8 weeks) | Revaprazan (200 mg) | Omeprazole (20 mg) | p-value |

| Cumulative Healing Rate (ITT) | 93.0% | 89.6% | 0.3038 |

| Cumulative Healing Rate (PP) | 99.1% | 100% | 0.3229 |

| Table 3: Comparative Efficacy in Gastric Ulcer Healing (Phase III Trial).[16] | |||

| (ITT: Intention-to-Treat analysis; PP: Per-Protocol analysis) |

Additional Pharmacological Actions: Anti-inflammatory Effects

Beyond its primary role in acid suppression, Revaprazan exhibits direct anti-inflammatory properties, particularly in the context of Helicobacter pylori infection.[7][8] H. pylori is a key factor in the pathogenesis of gastritis and peptic ulcers, partly through the induction of cyclooxygenase-2 (COX-2), a pro-inflammatory enzyme.[8]

Revaprazan has been shown to inhibit H. pylori-induced COX-2 expression in gastric epithelial cells (AGS cells).[7][17] This action is independent of acid suppression and is mediated through the following intracellular signaling pathways:

-

Akt Signaling Inhibition: Revaprazan prevents the phosphorylation (activation) of Akt, a crucial kinase in inflammatory signaling.[7][8]

-

NF-κB Pathway Inhibition: By blocking Akt, Revaprazan subsequently prevents the degradation of IκB-α, the inhibitory protein of Nuclear Factor-kappa B (NF-κB).[8][17] This keeps NF-κB sequestered in the cytoplasm, preventing it from translocating to the nucleus and activating the transcription of the COX-2 gene.[17]

Visualizing the Anti-Inflammatory Pathway

Caption: Revaprazan's inhibition of H. pylori-induced COX-2 expression via the Akt/NF-κB signaling pathway.

Experimental Protocols

The elucidation of Revaprazan's mechanism of action is based on rigorous experimental studies. Below are detailed methodologies for key experiments.

Protocol: In Vitro Anti-inflammatory Effect on AGS Cells

This protocol details the method used to assess Revaprazan's ability to inhibit H. pylori-induced COX-2 expression.[7]

-

Cell Culture: Human gastric adenocarcinoma epithelial cells (AGS cells) are cultured under standard conditions.

-

Pre-treatment: Cells are pre-treated for 2 hours with a vehicle control or varying concentrations of Revaprazan (e.g., 5, 20, 50 µM).

-

Infection: Following pre-treatment, cells are incubated with H. pylori (e.g., at a multiplicity of infection of 100) for a specified period (e.g., 24 hours) to induce an inflammatory response.

-

Cell Lysis: The culture medium is removed, and cells are washed twice with ice-cold Phosphate-Buffered Saline (PBS). Cells are then lysed using RIPA (Radioimmunoprecipitation assay) buffer for 15 minutes at 0°C.

-

Protein Extraction: The cell lysate is centrifuged at high speed (e.g., 13,000 x g) for 15 minutes to pellet cell debris. The supernatant containing total cellular protein is collected.

-

Protein Quantification: The total protein concentration in the supernatant is determined using a BCA (Bicinchoninic acid) protein assay.

-

Western Blot Analysis: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for COX-2, Akt, phosphorylated Akt (p-Akt), and IκB-α to determine their respective expression levels.

Protocol: Clinical Pharmacodynamic Study in Healthy Volunteers

This protocol outlines the design of a clinical trial to measure the acid-suppressive effects of Revaprazan.[11][12]

-

Study Design: A double-blind, randomized, three-way crossover study is employed.

-

Subjects: A cohort of healthy male volunteers (e.g., n=30) is recruited.

-

Randomization and Dosing: Subjects are randomized to receive one of three oral daily doses of Revaprazan (e.g., 100 mg, 150 mg, or 200 mg) for a 7-day period.

-

Washout Period: Each 7-day treatment period is followed by a washout period (e.g., 7 days) before crossing over to the next dose regimen.

-

pH Monitoring: Continuous 24-hour intragastric pH monitoring is performed at baseline (before treatment) and on Day 1 and Day 7 of each dosing period.

-

Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points on Day 1 and Day 7 to determine the pharmacokinetic profile of Revaprazan (e.g., Cmax, Tmax, AUC).

-

Data Analysis: The primary pharmacodynamic endpoints, such as median 24-hour intragastric pH and the percentage of time the pH remains above 4, are calculated and compared between dose groups and against baseline.

Visualizing the Experimental Workflow

Caption: Workflow for an in vitro experiment to measure Revaprazan's effect on H. pylori-induced COX-2 expression.

Conclusion

The core mechanism of action of this compound is the competitive and reversible inhibition of the gastric H+/K+ ATPase at its potassium-binding site. This distinguishes it fundamentally from traditional PPIs, affording it a more rapid onset of action that is independent of the pump's activation state. Furthermore, Revaprazan possesses a secondary, direct anti-inflammatory mechanism by which it suppresses H. pylori-induced COX-2 expression through the modulation of Akt and NF-κB signaling pathways. This dual-action profile makes this compound an effective and mechanistically distinct therapeutic agent for managing acid-related gastrointestinal disorders.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Revaprazan - Wikipedia [en.wikipedia.org]

- 3. ichapps.com [ichapps.com]

- 4. Portico [access.portico.org]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Revaprazan, a novel acid pump antagonist, exerts anti-inflammatory action against Helicobacter pylori-induced COX-2 expression by inactivating Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]

- 10. The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+−ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical trial: inhibitory effect of revaprazan on gastric acid secretion in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound | C22H24ClFN4 | CID 204103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound | Antibacterial | COX | ATPase | TargetMol [targetmol.com]

- 15. jocpr.com [jocpr.com]

- 16. Phase III Clinical Trial of Revaprazan (RevanexⰒ) for Gastric Ulcer [e-ce.org]

- 17. medchemexpress.com [medchemexpress.com]

Revaprazan Hydrochloride: A Technical Guide to a Potassium-Competitive Acid Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Revaprazan hydrochloride, a member of the potassium-competitive acid blocker (P-CAB) class of drugs, represents a significant advancement in the management of acid-related gastrointestinal disorders. Unlike traditional proton pump inhibitors (PPIs), revaprazan offers a distinct mechanism of action characterized by rapid, competitive, and reversible inhibition of the gastric H+,K+-ATPase. This technical guide provides an in-depth overview of this compound, focusing on its core pharmacology, mechanism of action, and key experimental data. Detailed methodologies for pivotal preclinical and clinical assessments are presented, alongside a comprehensive summary of its physicochemical, pharmacokinetic, and pharmacodynamic properties. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel acid-suppressive therapies.

Introduction

Gastric acid suppression is a cornerstone in the treatment of a spectrum of gastrointestinal conditions, including gastritis, and peptic ulcers.[1] For decades, proton pump inhibitors (PPIs) have been the standard of care. However, their mechanism of irreversible inhibition and requirement for acid activation can lead to a delayed onset of action and variability in efficacy.[1] this compound (YH-1885) emerges as a next-generation acid suppressant, classified as a potassium-competitive acid blocker (P-CAB).[2] It directly and reversibly competes with potassium ions (K+) for binding to the gastric H+,K+-ATPase, the final step in the gastric acid secretion pathway.[1][3] This mode of action translates to a faster onset of acid suppression and a predictable dose-dependent effect.[4]

Physicochemical Properties

This compound is the hydrochloride salt of revaprazan, a lipophilic, weak base.[4] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | N-(4-fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine;hydrochloride | [4] |

| Molecular Formula | C22H23FN4·HCl | |

| Molecular Weight | 398.90 g/mol | |

| CAS Number | 178307-42-1 | [4] |

| pKa | 7.26 ± 0.10 | [5] |

| Appearance | Not specified in search results |

Mechanism of Action

The primary therapeutic target of revaprazan is the gastric H+,K+-ATPase, an enzyme located in the secretory canaliculi of parietal cells in the stomach lining.[1] This enzyme is responsible for the final step of acid secretion, exchanging intracellular hydrogen ions (H+) for extracellular potassium ions (K+).[1]

Gastric Acid Secretion Signaling Pathway

The secretion of gastric acid is a complex process regulated by multiple signaling pathways that converge on the activation of the H+,K+-ATPase. The main stimulants are histamine, acetylcholine, and gastrin.[1] Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on parietal cells, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of the proton pump.[1]

Molecular Mechanism of Inhibition

This compound acts as a potassium-competitive acid blocker.[3] It concentrates in the acidic environment of the parietal cell canaliculus, where it becomes protonated.[4] In its protonated form, revaprazan competitively and reversibly binds to the potassium-binding site of the H+,K+-ATPase.[6] This binding prevents the conformational changes necessary for the exchange of H+ and K+ ions, thereby inhibiting the secretion of gastric acid.[1]

In Vitro and In Vivo Potency

The inhibitory activity of revaprazan on the H+,K+-ATPase has been quantified in both in vitro and in vivo studies.

| Parameter | Value | Condition | Reference |

| IC50 | 0.350 µM | pH 6.1 | [5] |

| Ki | Not explicitly found in search results | - |

Pharmacokinetics

Pharmacokinetic studies have been conducted in both preclinical species and humans to characterize the absorption, distribution, metabolism, and excretion of revaprazan.

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats and dogs indicated low oral bioavailability, which was suggested to be due to a first-pass effect and poor water solubility.[6]

| Species | Dose | Route | Cmax | Tmax | AUC | t1/2 | Reference |

| Rat | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [6] |

| Dog | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [6] |

Human Pharmacokinetics

In healthy male volunteers, revaprazan is rapidly absorbed and eliminated.

| Dose | Cmax | Tmax | AUC | t1/2 | Reference |

| 100-200 mg (single dose, Day 1) | Not specified | 1.7 - 1.8 h | Not specified | 2.2 - 2.4 h | [7] |

| 100-200 mg (multiple doses, Day 7) | Similar to Day 1 | Similar to Day 1 | Similar to Day 1 | Similar to Day 1 | [7] |

Clinical Efficacy: Pharmacodynamics

The clinical efficacy of revaprazan is primarily assessed by its ability to increase intragastric pH.

| Study Population | Dose | Day | Median Intragastric pH (24h) | % Time pH > 4 (24h) | Reference |

| Healthy Male Volunteers | 100 mg | 1 | Dose-dependent increase | Dose-dependent increase | [4] |

| 7 | Dose-dependent increase | Dose-dependent increase | [4] | ||

| 150 mg | 1 | Dose-dependent increase | Dose-dependent increase | [4] | |

| 7 | Dose-dependent increase | Dose-dependent increase | [4] | ||

| 200 mg | 1 | 3.3 | 28.1% | [6][7] | |

| 7 | 3.9 | 34.2% | [6][7] | ||

| Healthy Male Volunteers (vs. Tegoprazan) | 200 mg | 1 | - | 25.1% | [1][7] |

| 7 | - | 25.3% | [1][7] |

Experimental Protocols

In Vitro H+,K+-ATPase Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of revaprazan on gastric H+,K+-ATPase activity.

Materials:

-

H+,K+-ATPase enriched microsomes (e.g., from hog gastric mucosa)

-

This compound

-

ATP (Adenosine triphosphate)

-

Tris-HCl buffer

-

MgCl2

-

KCl

-

Assay buffer (e.g., pH 6.1 and 7.4)

-

Reagents for phosphate determination (e.g., ammonium molybdate, malachite green)

-

Spectrophotometer

Procedure:

-

Enzyme Preparation: Gastric H+,K+-ATPase enriched microsomes are prepared from the gastric mucosa of a suitable animal model (e.g., hog or rabbit) through differential centrifugation. The protein concentration of the microsomal preparation is determined.

-

Incubation: The H+,K+-ATPase enriched microsomes are pre-incubated with various concentrations of this compound in a buffer at a specific pH (e.g., pH 6.1) for a defined period (e.g., 30 minutes) at 37°C. A control group without the inhibitor is also included.

-

Initiation of Reaction: The ATPase reaction is initiated by the addition of ATP in the presence of MgCl2 and KCl. The reaction mixture is incubated for a specific time (e.g., 20-30 minutes) at 37°C.

-

Termination of Reaction: The reaction is stopped by the addition of a quenching agent (e.g., trichloroacetic acid).

-

Measurement of ATPase Activity: The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is quantified colorimetrically. This is a measure of the H+,K+-ATPase activity.

-

Data Analysis: The percentage of inhibition of H+,K+-ATPase activity at each concentration of revaprazan is calculated relative to the control. The IC50 value, the concentration of revaprazan that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Measurement of Gastric Acid Secretion (Pylorus Ligation Model)

Objective: To evaluate the in vivo antisecretory effect of revaprazan in a rat model of gastric acid secretion.

Materials:

-

Wistar or Sprague-Dawley rats

-

This compound

-

Anesthetic (e.g., urethane, isoflurane)

-

Surgical instruments

-

Saline solution

-

pH meter or titrator

Procedure:

-

Animal Preparation: Rats are fasted overnight with free access to water.

-

Anesthesia and Surgery: The animals are anesthetized. A midline abdominal incision is made to expose the stomach. The pylorus, the junction between the stomach and the small intestine, is carefully ligated with a suture to prevent the passage of gastric contents.

-

Drug Administration: this compound, dissolved in a suitable vehicle, is administered to the test group of animals (e.g., orally or intraduodenally). A control group receives the vehicle only.

-

Gastric Content Collection: After a specific period (e.g., 4 hours), the animals are euthanized. The esophagus is clamped, and the stomach is carefully removed.

-

Measurement of Gastric Secretion: The gastric contents are collected into a graduated centrifuge tube. The volume of the gastric juice is measured. The acidity of the gastric juice is determined by titration with a standard base (e.g., 0.01 N NaOH) to a specific pH (e.g., pH 7.0) or by using a pH meter.

-

Data Analysis: The total acid output is calculated and expressed as μEq/hour. The percentage of inhibition of gastric acid secretion in the revaprazan-treated group is calculated relative to the control group.

Conclusion

This compound is a potent and rapidly acting potassium-competitive acid blocker with a well-defined mechanism of action. Its reversible and competitive inhibition of the gastric H+,K+-ATPase offers a distinct pharmacological profile compared to traditional PPIs. The data presented in this technical guide, including its physicochemical properties, in vitro and in vivo potency, and pharmacokinetic and pharmacodynamic characteristics, underscore its potential as an effective therapeutic agent for the management of acid-related gastrointestinal disorders. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of gastroenterology and drug discovery. Further research to elucidate its binding kinetics, including the determination of its Ki value, will provide a more complete understanding of its interaction with the proton pump.

References

- 1. Pharmacodynamics of tegoprazan and revaprazan after single and multiple oral doses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and Safety of Fexuprazan in Patients with Acute or Chronic Gastritis [gutnliver.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Clinical trial: inhibitory effect of revaprazan on gastric acid secretion in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Pharmacokinetics and Pharmacodynamics of Revaprazan Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Revaprazan hydrochloride is a first-generation potassium-competitive acid blocker (P-CAB), representing a distinct class of acid suppressants that reversibly inhibit the gastric H+/K+-ATPase (proton pump). This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of revaprazan. It details its mechanism of action, absorption, distribution, metabolism, and excretion profiles, alongside its dose-dependent effects on gastric acid secretion. The document summarizes key quantitative data from clinical studies, outlines experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Gastric acid-related disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers, are prevalent conditions managed primarily by suppressing gastric acid secretion.[1][2] this compound (YH1885) is a novel acid pump antagonist that offers a different therapeutic approach compared to traditional irreversible proton pump inhibitors (PPIs).[3] As a P-CAB, revaprazan competitively and reversibly inhibits the final step of acid secretion by binding to the K+-binding site of the H+/K+-ATPase.[2][4] This mechanism allows for a rapid onset of action and a more predictable control of intragastric pH.[1][2] This guide serves as an in-depth resource for professionals in the field of drug development and gastroenterology research.

Pharmacodynamics

The pharmacodynamic properties of revaprazan are centered on its ability to rapidly and effectively suppress gastric acid secretion.

Mechanism of Action

Revaprazan exerts its acid-suppressing effect through the reversible inhibition of the gastric H+/K+-ATPase in parietal cells.[3][4] Unlike conventional PPIs that require activation in an acidic environment and form covalent bonds, revaprazan, as a P-CAB, does not require acid activation and binds reversibly to the proton pump.[1][5] This direct and competitive inhibition of the potassium-binding site of the enzyme leads to a rapid and potent reduction in gastric acid secretion.[2]

Beyond its primary role in acid suppression, revaprazan has demonstrated significant anti-inflammatory actions in the context of Helicobacter pylori infection.[4] It has been shown to inhibit H. pylori-induced cyclooxygenase-2 (COX-2) expression by blocking the phosphorylation of IκB-α and Akt signaling in gastric epithelial cells.[4]

Figure 1: Mechanism of Action of Revaprazan on the Gastric Proton Pump.

Anti-Inflammatory Signaling Pathway

In vitro studies using human gastric adenocarcinoma epithelial cells (AGS cells) have elucidated revaprazan's anti-inflammatory pathway.

Figure 2: Revaprazan's Anti-inflammatory Signaling Pathway.

Dose-Dependent Effects on Gastric pH

Clinical studies in healthy male subjects have demonstrated that revaprazan produces a rapid and dose-dependent increase in intragastric pH. The antisecretory effect is nearly maximal on the first day of administration.[6][7]

| Parameter | 100 mg Dose | 150 mg Dose | 200 mg Dose | Reference |

| Mean % Time pH > 4 (Day 1) | Dose-dependent increase | Dose-dependent increase | 28.1% (H. pylori-negative) | [6] |

| Mean % Time pH > 4 (Day 7) | Dose-dependent increase | Dose-dependent increase | 34.2% (H. pylori-negative) | [6] |

Table 1: Pharmacodynamic Effect of Revaprazan on Intragastric pH in Healthy Volunteers.

A comparative study with another P-CAB, tegoprazan, showed that tegoprazan 50 mg resulted in a greater percentage of time with intragastric pH ≥4 compared to revaprazan 200 mg, both after single and multiple doses.[8]

| Parameter | Revaprazan 200 mg | Tegoprazan 50 mg | Reference |

| % Time pH ≥ 4 (Day 1) | 25.1% | 54.5% | [8] |

| % Time pH ≥ 4 (Day 7) | 25.3% | 68.2% | [8] |

| % Time pH ≥ 4 (Nighttime - Day 7) | 31.9% | 71.8% | [8] |

Table 2: Comparative Pharmacodynamics of Revaprazan and Tegoprazan.

Effect on Serum Gastrin

Revaprazan administration leads to an increase in serum gastrin levels, which is a physiological response to reduced gastric acidity. In a study with doses of 100, 150, and 200 mg daily for 7 days, serum gastrin levels were rapidly normalized with the 100 and 150 mg doses, but were significantly higher in the 200 mg group.[6][7] However, the changes in serum gastrin were not considered clinically significant.[8]

Pharmacokinetics

Revaprazan exhibits a pharmacokinetic profile characterized by rapid absorption and elimination.

Absorption

Revaprazan is rapidly absorbed following oral administration.[9] Peak plasma concentrations (Cmax) are typically reached between 1.7 to 1.8 hours after a single dose.[6]

Distribution

In vitro studies have shown that revaprazan exhibits extensive binding to human serum albumin.[3]

Metabolism and Excretion

The primary route of elimination for revaprazan is believed to be hepatic metabolism, as the parent drug is not detected in urine.[10] Caution is advised when prescribing revaprazan to patients with hepatic impairment.[5][11] It may also interact with other medications metabolized by the cytochrome P450 enzyme system.[2] The plasma half-life (t1/2) is approximately 2.2 to 2.4 hours.[6][9]

Pharmacokinetic Parameters

Pharmacokinetic studies in healthy male volunteers have established the key PK parameters for revaprazan. The pharmacokinetic characteristics after repeated administration for 7 days were similar to those observed after the first dose, indicating little to no accumulation.[6]

| Parameter | 100 mg | 150 mg | 200 mg | Reference |

| Tmax (hours) | 1.7 - 1.8 | 1.7 - 1.8 | 1.7 - 1.8 | [6] |

| t1/2 (hours) | 2.2 - 2.4 | 2.2 - 2.4 | 2.2 - 2.4 | [6] |

Table 3: Pharmacokinetic Parameters of Revaprazan After a Single Oral Dose in Healthy Males.

A study investigating the drug-drug interaction between revaprazan and the prokinetic agent itopride found no clinically significant pharmacokinetic interactions. The geometric mean ratios for Cmax and AUC at steady state were close to 1, suggesting bioequivalence between revaprazan monotherapy and combination therapy with itopride.[12]

Experimental Protocols

This section details the methodologies employed in key studies investigating the pharmacokinetics and pharmacodynamics of revaprazan.

Clinical Pharmacokinetic and Pharmacodynamic Study

Figure 3: Workflow of a Representative Clinical PK/PD Study.

-

Study Design: A double-blind, three-way cross-over, randomized controlled trial was conducted in healthy male volunteers.[7]

-

Subjects: 30 healthy male volunteers were enrolled.[7]

-

Dosing Regimen: Subjects were randomized to receive oral revaprazan at doses of 100, 150, or 200 mg daily for 7 days.[7]

-

Data Collection:

-

Bioanalysis: Drug concentrations in plasma were determined using a validated liquid chromatography-tandem mass spectrometry (LC/MS-MS) method.[12]

In Vitro Anti-Inflammatory Study

-

Cell Line: Human gastric adenocarcinoma epithelial cells (AGS cells) were used.[4]

-

Treatment: AGS cells were pretreated for 2 hours with revaprazan (at concentrations of 5, 20, and 50 μM) or a vehicle control.[4]

-

Stimulation: Following pretreatment, the cells were incubated with H. pylori for 24 hours.[4]

-

Analysis: Cell lysates were collected, and protein levels of COX-2 and Akt were determined. The protein concentration was measured using the BCA protein assay.[4]

Drug Interactions and Safety

-

Drug-Drug Interactions: Revaprazan may reduce the absorption of drugs that require an acidic environment for optimal absorption, such as the antifungal agent ketoconazole.[9][11]

-

Safety and Tolerability: Revaprazan is generally well-tolerated.[8] Common side effects may include diarrhea, nausea, headache, constipation, and a runny nose.[11]

Conclusion

This compound is a potent and rapidly acting potassium-competitive acid blocker. Its reversible inhibition of the gastric proton pump provides effective and dose-dependent control of intragastric pH from the first day of administration. The pharmacokinetic profile is characterized by rapid absorption and a relatively short half-life, with no significant accumulation upon multiple dosing. Furthermore, its anti-inflammatory properties may offer additional therapeutic benefits in H. pylori-associated gastric conditions. This guide provides a foundational understanding of the pharmacokinetic and pharmacodynamic properties of revaprazan, which is crucial for its clinical application and for guiding future research and development in the field of acid suppression therapy.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Portico [access.portico.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medindia.net [medindia.net]

- 6. researchgate.net [researchgate.net]

- 7. Clinical trial: inhibitory effect of revaprazan on gastric acid secretion in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacodynamics of tegoprazan and revaprazan after single and multiple oral doses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mims.com [mims.com]

- 10. researchgate.net [researchgate.net]

- 11. apollopharmacy.in [apollopharmacy.in]

- 12. Bioavailability and tolerability of combination treatment with revaprazan 200 mg + itopride 150 mg: a randomized crossover study in healthy male Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Revaprazan Hydrochloride: A Technical Guide to a Reversible Proton Pump Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Revaprazan hydrochloride is a first-in-class reversible proton pump inhibitor, belonging to the class of potassium-competitive acid blockers (P-CABs). This technical guide provides an in-depth overview of its core pharmacology, mechanism of action, pharmacokinetic and pharmacodynamic profiles, clinical efficacy, and anti-inflammatory properties. Unlike traditional proton pump inhibitors (PPIs) that irreversibly bind to the H+/K+ ATPase, revaprazan offers a distinct mechanism of reversible, potassium-competitive inhibition, leading to a rapid onset of action and potent acid suppression. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of its signaling pathways and development workflows to support further research and development in the field of acid-related disorders.

Chemical Properties and Synthesis

This compound is chemically known as N-(4-fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine hydrochloride.

Chemical Structure:

-

Molecular Formula: C22H24ClFN4

-

Molecular Weight: 398.9 g/mol

Mechanism of Action

Revaprazan is a potassium-competitive acid blocker (P-CAB) that reversibly inhibits the gastric H+/K+ ATPase, the proton pump responsible for the final step of gastric acid secretion from parietal cells.[1] Unlike conventional PPIs, which require an acidic environment for activation and form covalent disulfide bonds with the proton pump, revaprazan's action is independent of the pump's activity state. It competes with K+ ions to bind to the potassium-binding site of the H+/K+ ATPase, leading to a rapid and potent inhibition of both basal and stimulated acid secretion.[1]

Signaling Pathway of Gastric Acid Secretion Inhibition

The following diagram illustrates the mechanism of action of revaprazan in inhibiting the gastric proton pump.

Caption: Mechanism of revaprazan's reversible inhibition of the H+/K+ ATPase.

Pharmacokinetics

Revaprazan is rapidly absorbed after oral administration. The pharmacokinetic parameters are dose-dependent.

Table 1: Pharmacokinetic Parameters of Revaprazan in Healthy Male Volunteers

| Dose | Cmax (ng/mL) | Tmax (hr) | AUCτ,ss (ng·hr/mL) | t1/2 (hr) |

| 100 mg | 235.5 ± 83.1 | 1.5 (1.0-3.0) | 868.8 ± 264.4 | 2.2 ± 0.5 |

| 150 mg | 352.8 ± 129.5 | 1.5 (1.0-4.0) | 1345.9 ± 467.8 | 2.3 ± 0.6 |

| 200 mg | 459.2 ± 168.1 | 1.5 (1.0-4.0) | 1756.3 ± 638.1 | 2.4 ± 0.7 |

Data presented as mean ± SD for Cmax, AUC, and t1/2, and as median (range) for Tmax. Data sourced from a study in healthy male subjects.[2]

Pharmacodynamics

Revaprazan demonstrates a rapid and sustained dose-dependent increase in intragastric pH. The onset of action is observed from the first day of administration.

Table 2: Pharmacodynamic Effects of Revaprazan on Intragastric pH in Healthy Male Subjects

| Dose | Parameter | Baseline | Day 1 | Day 7 |

| 100 mg | Median 24-h pH | 1.8 | 2.8 | 3.2 |

| % Time pH > 4 | 12.5% | 25.4% | 31.8% | |

| 150 mg | Median 24-h pH | 1.7 | 3.2 | 3.9 |

| % Time pH > 4 | 10.8% | 33.2% | 43.5% | |

| 200 mg | Median 24-h pH | 1.9 | 3.5 | 4.2 |

| % Time pH > 4 | 14.2% | 38.6% | 48.7% |

Data sourced from a double-blind, three-way cross-over study in healthy male volunteers.[2]

Clinical Efficacy

Clinical trials have demonstrated the efficacy of revaprazan in the treatment of acid-related disorders, with healing rates comparable to traditional PPIs.

Table 3: Clinical Efficacy of Revaprazan in Gastric and Duodenal Ulcers

| Indication | Treatment | Duration | Healing Rate (Intention-to-Treat) | Comparator | Healing Rate (Comparator) | p-value |

| Gastric Ulcer | Revaprazan 200 mg/day | 4-8 weeks | 93.0% | Omeprazole 20 mg/day | 89.6% | 0.3038 |

| Duodenal Ulcer | Revaprazan 200 mg/day | 4 weeks | 91.7% | Omeprazole 20 mg/day | 91.3% | NS |

Data for gastric ulcer from a Phase III, randomized, double-blind, multicenter trial.[3] Data for duodenal ulcer from a Phase III clinical trial. NS: Not Specified.

Anti-inflammatory Properties

Beyond its acid-suppressing effects, revaprazan has been shown to possess anti-inflammatory properties, particularly in the context of Helicobacter pylori-induced gastritis. It has been demonstrated to inhibit the expression of cyclooxygenase-2 (COX-2) by blocking the phosphorylation of IκB-α and Akt signaling.[4]

Signaling Pathway of Anti-inflammatory Action

The following diagram illustrates the proposed anti-inflammatory signaling pathway of revaprazan.

Caption: Revaprazan's anti-inflammatory signaling pathway.

Experimental Protocols

In Vitro H+/K+ ATPase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of compounds on H+/K+ ATPase.

-

Enzyme Preparation: H+/K+ ATPase-rich microsomes are typically prepared from the gastric mucosa of rabbits or hogs. The tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction.

-

Assay Buffer: A typical assay buffer consists of Tris-HCl, MgCl2, and KCl at a physiological pH.

-

Procedure: a. The enzyme preparation is pre-incubated with various concentrations of revaprazan or a standard inhibitor (e.g., omeprazole) for a specified time at 37°C.[5] b. The reaction is initiated by the addition of ATP.[5] c. The mixture is incubated for a defined period at 37°C. d. The reaction is stopped by the addition of a quenching agent, such as trichloroacetic acid.[5] e. The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified, often using a colorimetric method (e.g., Fiske-Subbarow method).

-

Data Analysis: The concentration of the inhibitor that produces 50% inhibition of enzyme activity (IC50) is calculated.

Clinical Trial Methodology for Gastric Ulcer Efficacy

The following provides a representative methodology for a Phase III clinical trial evaluating revaprazan for gastric ulcer treatment.[3]

-

Study Design: Randomized, double-blind, active-controlled, multicenter trial.

-

Patient Population: Patients with endoscopically confirmed active benign gastric ulcers.

-

Inclusion Criteria (General):

-

Age 18-75 years.

-

One or more active, benign gastric ulcers of a specified size (e.g., > 5 mm in diameter).

-

-

Exclusion Criteria (General):

-

Malignant ulcers.

-

Severe concomitant diseases.

-

History of gastric surgery.

-

Use of other ulcer-healing drugs or NSAIDs during the study period.

-

-

Treatment Arms:

-

Revaprazan (e.g., 200 mg once daily).

-

Active comparator (e.g., Omeprazole 20 mg once daily).

-

-

Treatment Duration: 4 to 8 weeks.

-

Primary Efficacy Endpoint: Endoscopically confirmed complete healing of the gastric ulcer.

-

Secondary Efficacy Endpoints: Symptom relief, ulcer size reduction.

-

Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and ECGs.

Logical Workflow for Drug Development and Evaluation

The development of this compound followed a logical progression from preclinical evaluation to clinical validation.

Caption: Logical workflow of revaprazan's development and evaluation.

Conclusion

This compound represents a significant advancement in the management of acid-related disorders. Its unique mechanism as a reversible potassium-competitive acid blocker provides a rapid and potent suppression of gastric acid, with a clinical efficacy profile comparable to established PPIs. Furthermore, its demonstrated anti-inflammatory properties suggest a potential for broader therapeutic applications. This technical guide provides a comprehensive overview of the core scientific and clinical data on revaprazan, intended to serve as a valuable resource for the scientific and drug development communities. Continued research is warranted to further explore its long-term safety and efficacy in diverse patient populations and to fully elucidate its pleiotropic effects.

References

- 1. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]

- 2. Clinical trial: inhibitory effect of revaprazan on gastric acid secretion in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase III Clinical Trial of Revaprazan (RevanexⰒ) for Gastric Ulcer [e-ce.org]

- 4. Revaprazan, a novel acid pump antagonist, exerts anti-inflammatory action against Helicobacter pylori-induced COX-2 expression by inactivating Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajpp.in [ajpp.in]

Methodological & Application

Using Revaprazan hydrochloride for peptic ulcer disease

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Revaprazan hydrochloride for the treatment of peptic ulcer disease.

Introduction

Peptic ulcer disease is a common gastrointestinal disorder characterized by ulcers in the stomach or duodenum. A primary therapeutic strategy involves the suppression of gastric acid secretion. This compound is a potassium-competitive acid blocker (P-CAB), also known as an acid pump antagonist, developed for the treatment of acid-related disorders, including gastric and duodenal ulcers, gastritis, and gastroesophageal reflux disease (GERD).[1][2][3][4] Unlike traditional proton pump inhibitors (PPIs) like omeprazole, which irreversibly inhibit the gastric H+/K+-ATPase (proton pump), Revaprazan acts via reversible, K+-competitive inhibition.[5][][7] This distinct mechanism offers a rapid onset of action and potent, long-lasting acid suppression.[2][7][8]

Mechanism of Action

Revaprazan exerts its effect by directly targeting the final step of gastric acid secretion in the parietal cells of the stomach lining.[1]

-

Target: The gastric H+/K+-ATPase, or proton pump.[2]

-

Action: Revaprazan competitively and reversibly binds to the potassium-binding site of the proton pump.[5][9]

-

Result: This binding inhibits the exchange of hydrogen ions (H+) for potassium ions (K+), thereby decreasing the secretion of hydrochloric acid (HCl) into the stomach lumen.[1][2]

The reversible nature of this inhibition is a key differentiator from PPIs, which form covalent bonds with the pump.[1][7] This reversibility may contribute to a favorable safety profile, potentially reducing the risk of rebound acid hypersecretion sometimes associated with long-term PPI use.[1]

Gastric Acid Secretion Pathway and Revaprazan Inhibition

The following diagram illustrates the mechanism of Revaprazan in inhibiting the gastric proton pump.

Anti-Inflammatory Signaling Pathway

Beyond acid suppression, Revaprazan has demonstrated direct anti-inflammatory effects, particularly in the context of Helicobacter pylori infection.[10] It inhibits H. pylori-induced cyclooxygenase-2 (COX-2) expression by blocking the phosphorylation of IκB-α and Akt signaling in gastric epithelial cells.[5][10][11]

Pharmacodynamic and Pharmacokinetic Data

Revaprazan is characterized by its rapid absorption and onset of acid-suppressive effects.[2][8][12]

Table 1: Pharmacodynamic Profile of Revaprazan in Healthy Male Volunteers

| Parameter | Revaprazan (100 mg) | Revaprazan (150 mg) | Revaprazan (200 mg) | Reference |

| Median Intragastric pH (Day 7) | 3.2 | 3.9 | 4.2 | [7] |

| Mean % Time pH ≥ 4 (Day 1) | - | - | 28.1% | [9] |

| Mean % Time pH ≥ 4 (Day 7) | - | - | 34.2% | [9] |

| Data from a study in H. pylori-negative subjects. |

Table 2: Pharmacokinetic Parameters of Revaprazan

| Parameter | Value | Species | Notes | Reference |

| Time to Peak (Tmax) | ~1-4 hours | Human | After a single dose. | [13] |

| Plasma Half-life (t½) | ~2.2-2.4 hours | Human | - | [12] |

| Oral Bioavailability | Low | Rats, Dogs | Attributed to first-pass metabolism. | [5][7] |

Clinical Efficacy in Peptic Ulcer Disease

Clinical trials have demonstrated that Revaprazan is effective in healing peptic ulcers, with efficacy comparable to standard PPIs.

Table 3: Clinical Trial Efficacy Data for Revaprazan in Ulcer Healing

| Study Population | Treatment Arms | Duration | Primary Endpoint | Result | Reference |

| Gastric Ulcer | Revaprazan 200 mg/day vs. Omeprazole 20 mg/day | 4-8 weeks | Cumulative Healing Rate | 93.0% vs. 89.6% (p=0.3038, non-significant) | [14] |

| Iatrogenic Ulcers (post-ESD) | Revaprazan vs. Rabeprazole | 8 weeks | S1 Stage Healing Rate | 97% vs. 100% (non-significant) | [15] |

| ESD: Endoscopic Submucosal Dissection |

Application Notes and Protocols

The following protocols are intended as a guide for preclinical and clinical research into this compound.

Protocol 1: In Vitro Evaluation of Anti-Inflammatory Effects

This protocol details a method to assess Revaprazan's ability to inhibit H. pylori-induced COX-2 expression in gastric epithelial cells.

Objective: To determine the effect of Revaprazan on the Akt/NF-κB signaling pathway and subsequent COX-2 expression in AGS cells infected with H. pylori.

Materials:

-

AGS human gastric adenocarcinoma epithelial cells

-

Helicobacter pylori strain (e.g., ATCC 43504)

-

This compound

-

Cell culture medium (e.g., RPMI-1640), fetal bovine serum (FBS), antibiotics

-

Reagents for Western Blotting (lysis buffer, antibodies for COX-2, Akt, p-Akt, IκB-α, β-actin)

-

Reagents for MTT assay

Experimental Workflow:

Methodology:

-

Cell Culture: Culture AGS cells in appropriate medium until they reach 70-80% confluency.

-

Pre-treatment: Pre-treat the cells with varying concentrations of Revaprazan (e.g., 5, 20, 50 µM) or a vehicle control for 2 hours.[5]

-

Infection: Following pre-treatment, infect the cells with H. pylori at a specified multiplicity of infection (MOI) for 24 hours to induce an inflammatory response.[5]

-

Cell Viability (MTT Assay): In a parallel plate, assess cell viability using an MTT assay to ensure Revaprazan concentrations are not cytotoxic.[10]

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer. Centrifuge to collect the supernatant containing total protein.[5]

-

Western Blotting:

-

Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against COX-2, p-Akt, Akt, IκB-α, and a loading control (e.g., β-actin).

-

Incubate with appropriate secondary antibodies.

-

Visualize bands using an enhanced chemiluminescence (ECL) system and quantify band intensity.

-

-

Data Analysis: Compare the expression levels of target proteins in Revaprazan-treated groups to the H. pylori-infected control group.

Protocol 2: Clinical Pharmacodynamic Evaluation of Gastric Acid Suppression

This protocol outlines a study to measure the effect of Revaprazan on intragastric pH in human subjects.

Objective: To evaluate the pharmacodynamics of different doses of Revaprazan on 24-hour intragastric pH.

Study Design: A randomized, double-blind, crossover study.[8]

Participants: Healthy adult volunteers (e.g., H. pylori-negative males).[8][9]

Experimental Workflow:

Methodology:

-

Screening and Baseline: Screen and enroll eligible subjects. Perform baseline 24-hour intragastric pH monitoring using a calibrated pH probe.

-

Randomization and Treatment: Randomize subjects into treatment arms (e.g., 100 mg, 150 mg, and 200 mg Revaprazan). Administer the assigned dose orally once daily for 7 days.[8]

-

On-Treatment Monitoring: Repeat 24-hour intragastric pH monitoring on Day 1 and Day 7 of the treatment period.[8]

-

Pharmacokinetic Sampling: Collect serial blood samples at specified time points on Day 1 and Day 7 to determine pharmacokinetic parameters.[8]

-

Washout and Crossover: After each 7-day treatment period, subjects undergo a 7-day washout period before crossing over to the next treatment arm.[7]

-

Primary Endpoints:

-

Data Analysis: Compare the pH parameters on Day 1 and Day 7 with baseline values for each dose group. Analyze pharmacokinetic data to establish dose-exposure relationships.

Safety and Tolerability

Revaprazan is generally well-tolerated.[14]

-

Common Side Effects: Commonly reported adverse effects include headache, dizziness, nausea, abdominal pain, and diarrhea. These are typically mild and transient.[2][4]

-

Contraindications: Revaprazan is contraindicated in individuals with a known hypersensitivity to the drug.[2]

-

Precautions: Caution is advised when prescribing to patients with severe liver impairment, as the drug is metabolized by the liver.[2][3]

-

Drug Interactions: Revaprazan can alter the absorption of drugs that require gastric acidity for optimal absorption, such as ketoconazole.[2][12]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. practo.com [practo.com]

- 4. Revaprazan: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 5. selleckchem.com [selleckchem.com]

- 7. Portico [access.portico.org]

- 8. Clinical trial: inhibitory effect of revaprazan on gastric acid secretion in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Revaprazan, a novel acid pump antagonist, exerts anti-inflammatory action against Helicobacter pylori-induced COX-2 expression by inactivating Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Revaprazan, a novel acid pump antagonist, exerts anti-inflammatory action against Helicobacter pylori-induced COX-2 expression by inactivating Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mims.com [mims.com]

- 13. Efficacy and Safety of Keverprazan Compared With Lansoprazole in the Treatment of Duodenal Ulcer: A Phase III, Randomized, Double-Blind, Multicenter Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phase III Clinical Trial of Revaprazan (RevanexⰒ) for Gastric Ulcer [e-ce.org]

- 15. A Matched Case-Control Study of a Novel Acid-Pump Antagonist and Proton-Pump Inhibitor for the Treatment of Iatrogenic Ulcers Caused by Endoscopic Submucosal Dissection [gutnliver.org]

Application Notes and Protocols for In-Vitro Studies of Revaprazan Hydrochloride on AGS Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in-vitro effects of Revaprazan hydrochloride on the human gastric adenocarcinoma cell line, AGS. The protocols detailed below are based on established methodologies and published studies investigating the anti-inflammatory and cytoprotective properties of Revaprazan, particularly in the context of Helicobacter pylori infection.

Introduction

This compound is a potassium-competitive acid blocker (P-CAB) that reversibly inhibits the H+/K+-ATPase.[1] Beyond its acid-suppressing capabilities, in-vitro studies on AGS cells have revealed its potential as an anti-inflammatory agent. These studies demonstrate that Revaprazan can mitigate the inflammatory response induced by H. pylori by modulating key signaling pathways.[2][3][4]

Mechanism of Action in AGS Cells

In AGS cells, this compound has been shown to exert its anti-inflammatory effects primarily through the inhibition of the NF-κB and Akt signaling pathways, which are activated by H. pylori infection.[2][3] This leads to a downstream reduction in the expression of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2).[2][3][4]

Specifically, Revaprazan pretreatment has been observed to:

-

Inhibit the phosphorylation and subsequent degradation of IκB-α, the inhibitory subunit of NF-κB. This prevents the translocation of NF-κB to the nucleus and subsequent activation of target inflammatory genes.[2]

-

Suppress the phosphorylation of Akt, a key kinase involved in cell survival and inflammatory signaling.[2]

Data Presentation

The following tables summarize the quantitative data from in-vitro studies of this compound on AGS cells.

Table 1: Effect of this compound on H. pylori-Induced COX-2 Expression in AGS Cells

| Treatment | Concentration (µM) | Incubation Time (h) | COX-2 Expression Level | Reference |

| H. pylori | - | 24 | Significantly upregulated | [3] |

| H. pylori + Revaprazan | 20 | 24 | Significantly decreased (p<0.05) | [2][3] |

Table 2: Effect of this compound on H. pylori-Induced Cytotoxicity in AGS Cells

| Treatment | Revaprazan Concentration (µM) | Observation | Reference |

| H. pylori | - | Induces cytotoxicity | [2][3] |

| H. pylori + Revaprazan | 5, 20, 50 | Significantly rescued from cytotoxicity | [2] |

Experimental Protocols

Cell Culture and Maintenance of AGS Cells

Objective: To maintain a healthy and viable culture of AGS human gastric adenocarcinoma cells for subsequent experiments.

Materials:

-

AGS cell line (ATCC® CRL-1739™)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

6-well, 12-well, and 96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Laminar flow hood

-

Microscope

Protocol:

-

Culture AGS cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency.

-

To subculture, wash the cells with PBS, and then detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the cell pellet in fresh medium.

-

Seed the cells into new flasks or plates at the desired density for experiments.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability of AGS cells.

Materials:

-

AGS cells

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Seed AGS cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 10, 30, 40, 50, 80, 100 µM) for the desired duration (e.g., 24 or 48 hours).[2] Include a vehicle control (DMSO).

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis for Protein Expression

Objective: To determine the effect of this compound on the expression and phosphorylation of target proteins (e.g., COX-2, Akt, p-Akt, IκB-α) in AGS cells.

Materials:

-

AGS cells

-

This compound

-

H. pylori (if applicable)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (anti-COX-2, anti-Akt, anti-p-Akt, anti-IκB-α, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

Imaging system

Protocol:

-

Seed AGS cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat cells with this compound (e.g., 5, 20, 50 µM) for 2 hours.[1]

-

If studying the effects in the context of infection, co-culture with H. pylori for the desired time (e.g., 24 hours).[1]

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activity

Objective: To assess the effect of this compound on the DNA-binding activity of NF-κB in AGS cells.

Materials:

-

AGS cells

-

This compound

-

H. pylori

-

Nuclear extraction kit

-

Biotin-labeled NF-κB consensus oligonucleotide probe

-

Poly(dI-dC)

-

EMSA binding buffer

-

Polyacrylamide gels

-

Nylon membrane

-

Streptavidin-HRP conjugate

-

Chemiluminescence detection reagent

Protocol:

-

Treat AGS cells with this compound and/or H. pylori as described for Western blotting.

-

Isolate nuclear extracts from the cells using a nuclear extraction kit.

-

Determine the protein concentration of the nuclear extracts.

-

Incubate the nuclear extract (e.g., 10 µg) with the biotin-labeled NF-κB probe in the presence of poly(dI-dC) in EMSA binding buffer for 20-30 minutes at room temperature.

-

Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Transfer the complexes to a nylon membrane.

-

Crosslink the DNA to the membrane using a UV crosslinker.

-

Detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescence detection system.

Visualizations

Caption: Experimental workflow for studying Revaprazan in AGS cells.

Caption: Revaprazan's inhibitory effect on H. pylori-induced signaling.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Revaprazan, a novel acid pump antagonist, exerts anti-inflammatory action against Helicobacter pylori-induced COX-2 expression by inactivating Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Revaprazan, a novel acid pump antagonist, exerts anti-inflammatory action against Helicobacter pylori-induced COX-2 expression by inactivating Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Revaprazan Hydrochloride in Gastric Mucosal Protection Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Revaprazan hydrochloride is a potassium-competitive acid blocker (P-CAB) that functions as a reversible proton pump inhibitor.[1] It is utilized in the management of acid-related gastrointestinal conditions such as gastritis and peptic ulcers.[2] Unlike traditional proton pump inhibitors (PPIs), revaprazan competitively blocks the potassium-binding site of the H+/K+ ATPase in gastric parietal cells, offering rapid and effective inhibition of gastric acid secretion.[2][3] Beyond its acid suppression capabilities, revaprazan exhibits direct protective effects on the gastric mucosa. These include anti-inflammatory actions and the enhancement of mucosal defense mechanisms.[2][4]

These application notes provide a summary of the use of this compound in established preclinical models of gastric mucosal injury, including detailed experimental protocols, quantitative data from relevant studies, and diagrams of the key signaling pathways involved in its protective effects.

Data Presentation

The following tables summarize quantitative data from studies evaluating the effects of this compound.

Table 1: Effect of Revaprazan on Intragastric pH in Healthy Male Subjects

| Treatment Group (daily for 7 days) | Parameter | Day 1 | Day 7 |

| Revaprazan 100 mg | Median intragastric pH | 2.5 | 2.9 |

| % Time pH > 4 | 24.0% | 29.5% | |

| Revaprazan 150 mg | Median intragastric pH | 2.8 | 3.3 |

| % Time pH > 4 | 30.7% | 37.8% | |

| Revaprazan 200 mg | Median intragastric pH | 3.1 | 3.5 |

| % Time pH > 4 | 34.6% | 42.2% | |

| Data adapted from a clinical trial in healthy male volunteers.[5][6] |

Table 2: Comparative Efficacy of Revaprazan and Omeprazole in Gastric Ulcer Healing (Clinical Study)

| Treatment Group (8 weeks) | Cumulative Healing Rate (Intention-to-Treat) | Cumulative Healing Rate (Per-Protocol) |

| Revaprazan 200 mg/day | 93.0% | 99.1% |

| Omeprazole 20 mg/day | 89.6% | 100% |

| Data from a Phase III clinical trial in patients with gastric ulcers.[7] |

Table 3: Effect of Revaprazan on Indomethacin-Induced Intestinal Damage in a Rat Model

| Treatment Group | Intestinal Damage Score | Relative Expression of Tight Junction Protein (Occludin) |

| Control | 0.2 ± 0.1 | 1.00 ± 0.05 |

| Indomethacin | 3.8 ± 0.5 | 0.45 ± 0.07 |

| Indomethacin + Pantoprazole | 4.5 ± 0.6 | 0.38 ± 0.06 |

| Indomethacin + Revaprazan | 1.2 ± 0.3 | 0.85 ± 0.09 |

| *Data represents mean ± SEM. p < 0.05 compared to the Indomethacin group. Data is from a study on NSAID-induced enteropathy, not solely gastric mucosal protection, but provides relevant preclinical data on revaprazan's protective effects on the GI mucosa.[8] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the gastric mucosal protective effects of revaprazan.

Protocol 1: Indomethacin-Induced Gastric Ulcer Model in Rats

This model is used to simulate gastric damage caused by non-steroidal anti-inflammatory drugs (NSAIDs).[9]

Materials:

-

Male Wistar rats (180-220 g)

-

This compound

-

Indomethacin

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Normal saline

-

Anesthetic agent (e.g., ketamine/xylazine)

Procedure:

-

Animal Acclimatization: House rats under standard laboratory conditions (22±2°C, 12h light/dark cycle) for at least one week with free access to standard pellet diet and water.

-

Fasting: Fast the rats for 24 hours prior to the experiment, with free access to water.[9]

-

Grouping and Treatment:

-

Group 1 (Control): Administer vehicle orally.

-

Group 2 (Indomethacin Control): Administer vehicle orally.

-

Group 3 (Revaprazan Treatment): Administer this compound (e.g., 10, 20, 40 mg/kg) orally.

-

Group 4 (Positive Control): Administer a standard anti-ulcer drug like Esomeprazole (20 mg/kg) orally.[9]

-

-

Ulcer Induction: One hour after treatment, administer indomethacin (30 mg/kg, orally) to all groups except the Control group.[9]

-

Sacrifice and Sample Collection: Four hours after indomethacin administration, euthanize the rats using an approved method.[9]

-

Macroscopic Evaluation:

-

Excise the stomach and open it along the greater curvature.

-

Gently rinse with normal saline to remove gastric contents.

-

Pin the stomach flat on a board and photograph the gastric mucosa.

-

Measure the length (mm) of each hemorrhagic lesion. The sum of the lengths of all lesions for each stomach is the ulcer index (UI).

-

-

Histopathological Evaluation:

-

Collect stomach tissue samples and fix them in 10% buffered formalin.

-

Process the tissues for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).

-

Examine the sections under a light microscope for signs of mucosal damage, such as hemorrhage, edema, and inflammatory cell infiltration.

-

-

Biochemical Analysis (Optional):

-

Homogenize a portion of the gastric tissue to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and activities of antioxidant enzymes like superoxide dismutase (SOD).[9]

-

Protocol 2: Ethanol-Induced Gastric Mucosal Injury Model in Rats

This model assesses the cytoprotective effects of a compound against the necrotizing action of absolute ethanol.[10]

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

This compound

-

Absolute ethanol

-

Vehicle

-

Normal saline

-

Anesthetic agent

Procedure:

-

Animal Preparation: Follow steps 1 and 2 from Protocol 1.

-

Grouping and Treatment: Set up experimental groups as described in Protocol 1, Step 3.

-

Ulcer Induction: One hour after treatment, orally administer 1 mL of absolute ethanol to each rat (except the Control group).[11]

-

Sacrifice and Evaluation: One hour after ethanol administration, euthanize the rats and evaluate the gastric mucosa as described in Protocol 1, Steps 6-8.[11] The ulcerated area can be quantified using image analysis software.

Protocol 3: Water-Immersion Restraint Stress (WIRS)-Induced Gastric Ulcer Model

This model investigates the effects of stress on gastric mucosal integrity.[12][13]

Materials:

-

Male Wistar rats (200-230 g)

-

This compound

-

Vehicle

-

Restraint cages

-

Water bath maintained at 23±1°C

Procedure:

-

Animal Preparation: Follow steps 1 and 2 from Protocol 1.

-

Grouping and Treatment: Set up experimental groups as described in Protocol 1, Step 3.

-

Stress Induction: One hour after treatment, place the rats in restraint cages and immerse them vertically in the water bath to the level of the xiphoid process for 6 hours.[13] The control group should remain in their home cages.

-

Sacrifice and Evaluation: Immediately after the stress period, euthanize the rats and evaluate the gastric mucosa as described in Protocol 1, Steps 6-8.

Signaling Pathways and Mechanisms of Action

Mechanism of Gastric Acid Suppression

Revaprazan acts as a potassium-competitive acid blocker. It reversibly binds to the H+/K+ ATPase (proton pump) on the luminal surface of gastric parietal cells, thereby inhibiting the final step of acid secretion.

References

- 1. researchgate.net [researchgate.net]

- 2. A Matched Case-Control Study of a Novel Acid-Pump Antagonist and Proton-Pump Inhibitor for the Treatment of Iatrogenic Ulcers Caused by Endoscopic Submucosal Dissection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wakan-iyaku.gr.jp [wakan-iyaku.gr.jp]

- 4. Revaprazan, a novel acid pump antagonist, exerts anti-inflammatory action against Helicobacter pylori-induced COX-2 expression by inactivating Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical trial: inhibitory effect of revaprazan on gastric acid secretion in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phase III Clinical Trial of Revaprazan (RevanexⰒ) for Gastric Ulcer [e-ce.org]

- 8. Revaprazan prevented indomethacin-induced intestinal damages by enhancing tight junction related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethanol-induced injury to the rat gastric mucosa. Role of neutrophils and xanthine oxidase-derived radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. KoreaMed Synapse [synapse.koreamed.org]

- 12. Nervous mechanisms of restraint water-immersion stress-induced gastric mucosal lesion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gastric mucosal damage in water immersion stress: Mechanism and prevention with GHRP-6 - PMC [pmc.ncbi.nlm.nih.gov]

Revaprazan Hydrochloride for Functional Dyspepsia: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functional dyspepsia (FD) is a prevalent and often debilitating functional gastrointestinal disorder characterized by symptoms such as postprandial fullness, early satiation, and epigastric pain or burning, in the absence of any organic, systemic, or metabolic disease that is likely to explain the symptoms. The management of FD remains a clinical challenge. Revaprazan, a potassium-competitive acid blocker (P-CAB), represents a novel therapeutic avenue. Unlike traditional proton pump inhibitors (PPIs), revaprazan competitively and reversibly inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells, offering a rapid and sustained suppression of gastric acid.[1][2] While approved in South Korea for the treatment of gastritis, its application in functional dyspepsia is an area of active investigation.[1] These notes provide an overview of the current understanding of revaprazan's mechanism, available clinical data, and detailed experimental protocols for its preclinical evaluation.

Mechanism of Action

Revaprazan hydrochloride is a first-generation potassium-competitive acid blocker. Its primary mechanism involves the inhibition of the final step in the gastric acid secretion pathway.[2] By binding to the K+-binding site of the H+/K+-ATPase in a reversible manner, revaprazan effectively blocks the exchange of potassium and hydrogen ions, leading to a reduction in gastric acid production.[2] This mode of action is distinct from PPIs, which require activation in an acidic environment and bind irreversibly to the proton pump. The reversible nature of revaprazan's binding may contribute to a different pharmacological profile.[2]

Beyond its acid-suppressing effects, preclinical studies suggest that revaprazan may also possess anti-inflammatory properties. Research has shown that revaprazan can attenuate the expression of cyclooxygenase-2 (COX-2) induced by Helicobacter pylori by inhibiting the Akt signaling pathway.[3][4] This dual mechanism of acid suppression and potential anti-inflammatory action makes it a compelling candidate for the treatment of functional dyspepsia, where both acid sensitivity and low-grade inflammation are thought to play a role.

Quantitative Data Summary

While clinical trial data specifically for revaprazan in functional dyspepsia is not yet widely available, studies in healthy volunteers and patients with other acid-related disorders provide valuable pharmacokinetic and pharmacodynamic insights. For context, efficacy data from a study on another P-CAB, tegoprazan, in functional dyspepsia is also presented.

Table 1: Pharmacokinetics and Pharmacodynamics of Revaprazan in Healthy Male Subjects [5][6]

| Parameter | Revaprazan 100 mg | Revaprazan 150 mg | Revaprazan 200 mg |

| Number of Subjects | 30 (crossover) | 30 (crossover) | 30 (crossover) |

| Mean % Time Gastric pH > 4 (Day 1) | 28.1% (for 200mg) | - | - |

| Mean % Time Gastric pH > 4 (Day 7) | 34.2% (for 200mg) | - | - |

| Median Intragastric pH (Day 1) | Increased | Increased | Increased |

| Median Intragastric pH (Day 7) | Increased | Increased | Increased |

| Absorption | Rapid | Rapid | Rapid |

| Elimination | Rapid | Rapid | Rapid |

Note: Specific values for all dose groups were not detailed in the provided search results. The study showed a dose-dependent increase in pH.[6]

Table 2: Efficacy of Tegoprazan (a P-CAB) in Functional Dyspepsia [7][8]

| Parameter | Tegoprazan 50 mg (8 weeks) |

| Number of Patients | 173 |

| Satisfactory Symptom Relief (4 weeks) | 74.6% |

| Satisfactory Symptom Relief (8 weeks) | 86.7% |

This data is for tegoprazan and is provided as a reference for the potential efficacy of P-CABs in functional dyspepsia.

Experimental Protocols

In-vitro Investigation of Revaprazan's Anti-inflammatory Effects

This protocol is based on a study investigating the effect of revaprazan on H. pylori-induced COX-2 expression in gastric epithelial cells.[3][4][9]

Objective: To determine the in-vitro anti-inflammatory effect of revaprazan by assessing its ability to inhibit H. pylori-induced COX-2 expression and related signaling pathways in AGS human gastric adenocarcinoma epithelial cells.

Materials:

-

This compound

-

AGS (human gastric adenocarcinoma epithelial) cell line

-

Helicobacter pylori (strain for infection)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum and antibiotics

-

Reagents for Western blotting (primary antibodies for COX-2, Akt, p-Akt, IκB-α; secondary antibodies)

-

Reagents for Electrophoretic Mobility Shift Assay (EMSA) for NF-κB

-

MTT assay kit for cytotoxicity assessment

-

DMSO (vehicle control)

Procedure:

-

Cell Culture:

-

Maintain AGS cells in appropriate culture medium at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture cells as needed.

-

-

Revaprazan Treatment and H. pylori Infection:

-

Seed AGS cells in culture plates and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of revaprazan (e.g., 5, 20, 50 µM) or vehicle (DMSO) for 2 hours.[2]

-

Following pre-treatment, infect the cells with H. pylori at a specified multiplicity of infection (MOI) for a designated period (e.g., 24 hours for protein expression analysis).

-

-

Western Blot Analysis:

-

After incubation, lyse the cells to extract total protein.

-

Determine protein concentration using a standard assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-